1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone
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Description
The compound is a derivative of pyrazoline, a heterocyclic chemical compound with a natural or synthetic origin . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . This structure serves as a remarkable scaffold for the synthesis and development of many new promising drugs .Chemical Reactions Analysis
Pyrazoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often linked to the compound’s interaction with free radicals and reactive oxygen species (ROS) produced through routine metabolic pathways .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques such as FTIR, HRESIMS, and NMR . For example, the compound “5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethyl-pyrimidine-2,4,6-trione” was characterized using these techniques .Mechanism of Action
The mechanism of action of pyrazoline derivatives often involves their interaction with enzymes in the body. For example, one study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
Future Directions
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c1-25-17-5-3-4-14(19(17)26-2)16-10-15(22-23(16)18(24)11-21)12-6-8-13(20)9-7-12/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADSLKUWFUMGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCl)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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